Alizarin

描述

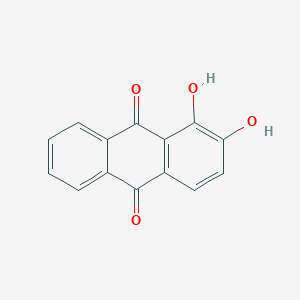

Structure

3D Structure

属性

IUPAC Name |

1,2-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCKGOZRHPZPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045960 | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-orange crystals slightly soluble in water; [Sax] | |

| Record name | Alizarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72-48-0 | |

| Record name | Alizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

From Root to Retort: A Technical History of Alizarin Dye Synthesis

A Whitepaper on the Scientific Journey from Natural Madder to Synthetic Dominance

Abstract

For millennia, the vibrant red hues derived from the root of the madder plant (Rubia tinctorum) colored the textiles of civilizations across the globe. The primary chromophore, alizarin, remained a product of agriculture until a pivotal moment in 1868 when its chemical synthesis was achieved. This breakthrough not only democratized access to a brilliant and steadfast red dye but also catalyzed the burgeoning synthetic dye industry, fundamentally altering global trade and chemical science. This technical guide traces the history of this compound, from its extraction from madder root to the revolutionary chemical syntheses that displaced the natural product. It provides an in-depth look at the methodologies, key chemical transformations, and the scientific pioneers who reshaped the world of color.

Introduction: The Reign of Madder

The use of madder as a dyestuff dates back to antiquity, with evidence of its use in ancient Egypt, Persia, and India.[1] The dye, known for producing a range of colors from red and pink to purple and brown depending on the mordant used, was a cornerstone of the textile industry for centuries.[1] The complicated "Turkey red" process, a multi-step method for producing a brilliant and lightfast red on cotton, was a closely guarded secret for generations.[1]

In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated the two primary colorants from the madder root: the vibrant and permanent this compound, and the more fugitive purpurin.[2][3] this compound, a dihydroxyanthraquinone, was identified as the key component responsible for the most desirable red shades.[4] For decades following its discovery, the isolation of this compound remained a laborious process reliant on the cultivation of madder.

Extraction of this compound from Madder Root

The primary coloring agent in madder root, this compound, exists predominantly as a glycoside called ruberythric acid.[5][6] The extraction process, therefore, traditionally involved the hydrolysis of this glycoside to release the free this compound.

Experimental Protocol: Traditional Extraction and Isolation

A general laboratory procedure for the extraction of this compound from madder root can be summarized as follows:

-

Preparation of Madder Root: Dried and ground madder roots are used as the starting material.[7]

-

Hydrolysis: The powdered root is suspended in water. Historically, this was often done with the addition of a weak acid or by allowing natural enzymatic hydrolysis to occur.[8][9] Heating the suspension in a dilute acid solution (e.g., 2% sulfuric acid) accelerates the hydrolysis of ruberythric acid to this compound and a sugar moiety.[9]

-

Extraction: The hydrolyzed mixture is then extracted with an organic solvent. Methanol has been shown to be an effective solvent for extracting this compound and its glycosidic forms.[10]

-

Purification: The crude extract, containing a mixture of this compound, purpurin, and other compounds, can be further purified by techniques such as sublimation or chromatography to yield this compound of higher purity.[6]

Quantitative Data: this compound Content in Madder Root

The concentration of this compound in madder root can vary depending on the cultivar, age of the plant, and growing conditions.

| Parameter | Value | Reference |

| This compound content in dried root | 6.1 to 11.8 mg/g | [5] |

| Overall this compound extraction yield (methanol extraction) | 2.9 ± 0.1 g/kg of dried material | [10] |

The Dawn of Synthetic this compound: A Paradigm Shift

The mid-19th century was a period of rapid advancement in organic chemistry. Coal tar, a byproduct of coal gas production, emerged as a rich source of aromatic compounds, laying the groundwork for the synthetic dye industry.[11]

Graebe and Liebermann's Breakthrough

In 1868, the German chemists Carl Graebe and Carl Liebermann, working in the laboratory of Adolf von Baeyer, made a landmark discovery.[12][13] They determined that this compound could be reduced to anthracene, a hydrocarbon readily available from coal tar.[14] This crucial insight suggested that anthracene could serve as a precursor for the synthesis of this compound.

Their initial synthesis, while groundbreaking, was not commercially viable. It involved the bromination of anthraquinone, a derivative of anthracene, followed by fusion with potassium hydroxide.[2] This process was hazardous and expensive due to the use of bromine.[14]

The Race to a Commercial Process

Working to refine their method, Graebe and Liebermann, in collaboration with Heinrich Caro of BASF, developed a more practical synthesis.[15] This improved process involved the sulfonation of anthraquinone followed by alkaline fusion. About the same time, the English chemist William Henry Perkin, famous for his discovery of the first synthetic dye, mauveine, independently developed a similar synthesis for this compound.[2][14][16] In a now-famous race to the patent office in 1869, the BASF team filed their patent just one day before Perkin.[2][14][16]

The commercial production of synthetic this compound from coal tar began in 1871, and its price plummeted, rendering the cultivation of madder economically obsolete almost overnight.[2][12]

Experimental Protocol: Graebe-Liebermann-Caro Synthesis

The industrial synthesis of this compound from anthracene can be outlined as follows:

-

Oxidation of Anthracene: Anthracene, obtained from the fractional distillation of coal tar, is oxidized to anthraquinone. This is typically achieved using an oxidizing agent like chromic acid.

-

Sulfonation of Anthraquinone: The anthraquinone is then treated with fuming sulfuric acid (oleum) to produce anthraquinone-2-sulfonic acid.[17]

-

Alkaline Fusion: The resulting sulfonic acid is fused with sodium hydroxide and an oxidizing agent, such as sodium chlorate or potassium nitrate, under pressure at elevated temperatures (around 200°C).[4][17] This step introduces the hydroxyl groups onto the anthraquinone backbone.

-

Acidification: The reaction mixture is then acidified to precipitate the this compound, which is subsequently filtered and dried.

Visualizing the Chemical Pathways

The following diagrams illustrate the key chemical structures and the synthetic pathway from anthracene to this compound.

The Enduring Legacy

The synthesis of this compound stands as a monumental achievement in the history of chemistry. It was the first time a natural dye had been synthesized on an industrial scale, marking a pivotal shift from reliance on natural resources to the power of chemical manufacturing.[2] This breakthrough not only provided a cheaper and more consistent source of a vital color but also spurred further research into synthetic dyes, leading to the development of a vast array of new colors that transformed the aesthetic landscape of the modern world. The story of this compound is a compelling example of how fundamental chemical research can have profound and lasting impacts on industry, technology, and society.

References

- 1. britannica.com [britannica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pigments through the Ages - History - Madder lake (this compound) [webexhibits.org]

- 4. benchchem.com [benchchem.com]

- 5. research.wur.nl [research.wur.nl]

- 6. Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (this compound) from the roots of Maddar plant (Rubia tinctorum) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. DE60128873T2 - Process for the preparation of a dye preparation based on madder root - Google Patents [patents.google.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. US20020083533A1 - Method for the production of a dye preparation based on madder root - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. learn.ncartmuseum.org [learn.ncartmuseum.org]

- 12. blog.nli.org.il [blog.nli.org.il]

- 13. Carl Graebe | Organic Chemist, Inorganic Chemist & Dye Maker | Britannica [britannica.com]

- 14. The history of this compound (and madder). - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. A forgotten anniversary? | Feature | RSC Education [edu.rsc.org]

- 16. insidemymotherscloset.wordpress.com [insidemymotherscloset.wordpress.com]

- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

An In-depth Technical Guide to Alizarin Derivatives and Their Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Alizarin and its derivatives, a class of organic compounds based on the 1,2-dihydroxyanthraquinone scaffold, have garnered significant attention in various scientific disciplines. Their rich photophysical properties, characterized by distinct absorption and emission spectra, make them valuable tools in fields ranging from analytical chemistry to cell biology. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and biological interactions of this compound derivatives, with a focus on their application as fluorescent probes and modulators of cellular signaling pathways.

Core Structure and Physicochemical Properties

This compound (1,2-dihydroxyanthraquinone) is a red crystalline solid that is sparingly soluble in water but soluble in organic solvents like hexane and chloroform.[1] Its derivatives are synthesized by introducing various functional groups onto the anthraquinone core, which can significantly alter their physicochemical and spectral properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization and subsequent functional group modifications.

Generalized Experimental Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted catechol and phthalic anhydride in a suitable solvent (e.g., nitrobenzene).

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Purification: The crude product is then filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired this compound derivative.

Spectral Properties of this compound Derivatives

The spectral properties of this compound derivatives are highly sensitive to their molecular structure and environment. Their UV-Visible absorption and fluorescence emission characteristics are influenced by factors such as solvent polarity, pH, and the presence of metal ions.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of this compound derivatives typically exhibit a prominent band in the visible region, which is responsible for their color. The position and intensity of this band can be modulated by the electronic nature of the substituents on the anthraquinone core.

Fluorescence Spectroscopy

Many this compound derivatives exhibit fluorescence, a property that is highly valuable for their application as probes and sensors. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for these applications.

Factors Influencing Spectral Properties

-

Solvatochromism: The absorption and emission maxima of this compound derivatives can shift with changes in solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

-

pH: The hydroxyl groups on the this compound core can undergo deprotonation at different pH values, leading to significant changes in the electronic structure and, consequently, the absorption and emission spectra. This property makes them useful as pH indicators.

-

Metal Ion Chelation: The vicinal hydroxyl groups of this compound and its derivatives can act as a chelation site for various metal ions. This binding event often results in a noticeable change in the spectral properties, forming the basis for their use as metal ion sensors.

Data Presentation: Spectral Properties of Selected this compound Derivatives

| Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φf) | Reference(s) |

| This compound | DMSO | 430 | - | - | - | [2] |

| This compound | Heptane | 425 | - | - | - | [3] |

| This compound Red S | Water (acidic) | ~420 | - | - | - | [2] |

| This compound Green | Water | 608, 646 | - | Not extensively reported | - | [4] |

Experimental Protocols for Spectral Characterization

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of an this compound derivative.

Workflow:

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Detailed Steps:

-

Stock Solution Preparation: Accurately weigh the this compound derivative and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorbance.[4]

-

Sample Measurement: Record the absorption spectrum for each diluted solution.[4]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).[4]

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of an this compound derivative relative to a known standard.

Workflow:

Caption: Workflow for Fluorescence Quantum Yield Determination.

Detailed Steps:

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and a reference standard with a known quantum yield in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4]

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions and note the absorbance at the excitation wavelength.[4]

-

Fluorescence Measurement: Set the excitation wavelength on the fluorometer and record the fluorescence emission spectrum for each solution.[4]

-

Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and the standard, respectively, and ηx and ηst are the refractive indices of the solvents (if different).[4]

This compound Derivatives in Biological Signaling Pathways

Recent studies have revealed that this compound and its derivatives can interact with and modulate various biological signaling pathways, highlighting their potential as therapeutic agents and research tools.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins.[5][6] Activation of AhR by this compound leads to its translocation to the nucleus and subsequent induction of target genes, such as Cytochrome P450 1A1 (CYP1A1).[5][6]

Caption: this compound-mediated activation of the AhR signaling pathway.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[7] It can suppress the TNF-α-mediated activation of TAK1, a key upstream kinase in the NF-κB cascade.[7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

This compound has also been reported to regulate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] The exact mechanism of this regulation is an active area of research.

Conclusion

This compound and its derivatives represent a versatile class of compounds with tunable spectral properties and interesting biological activities. Their sensitivity to the local environment makes them excellent candidates for the development of chemical sensors and biological probes. Furthermore, their ability to modulate key signaling pathways opens up avenues for their exploration as potential therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these fascinating molecules. Further research is warranted to expand the library of this compound derivatives and to fully elucidate their mechanisms of action in biological systems.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

An In-depth Technical Guide to Alizarin Red S Staining for Calcium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, application, and quantification of Alizarin Red S (ARS) staining, a widely used method for the detection and measurement of calcium deposition in biological samples. ARS staining is a cornerstone technique in fields such as bone biology, regenerative medicine, and toxicology, offering a reliable means to visualize and quantify mineralization.[1][2]

The Core Mechanism: Chelation and Colorimetric Detection

This compound Red S is an anthraquinone derivative that functions as a histochemical stain to specifically identify calcium deposits.[3][4] The fundamental principle of ARS staining lies in its ability to form a stable chelate complex with calcium ions, resulting in a visible, bright orange-red precipitate.[1][2] This reaction allows for the precise localization of calcium within the extracellular matrix of cultured cells or in tissue sections.[1]

The chemical interaction involves the hydroxyl and sulfonate groups on the this compound Red S molecule, which bind to calcium ions present in mineralized matrices, such as calcium phosphate.[1][5] While the reaction is highly selective for calcium, it's important to note that other cations like magnesium, manganese, barium, strontium, and iron can potentially interfere, though they are typically not present in sufficient concentrations in biological tissues to affect the staining outcome.[3][6] The resulting ARS-calcium complex is birefringent, meaning it can be visualized using polarized light microscopy, which can enhance the signal.[3][6]

Some studies suggest that the interaction is not a true chelation but rather the formation of a salt.[7] However, the term chelation is widely used in the literature to describe the binding of ARS to calcium.[3][8][9][10] The staining process is highly dependent on pH, with an optimal range of 4.1 to 4.3.[3][5][11] This acidic environment is critical for the specific binding of ARS to calcium.

Key Experimental Parameters and Reagents

The successful application of this compound Red S staining hinges on the careful control of several experimental parameters. The following table summarizes the key quantitative data for the preparation and use of ARS staining solutions.

| Parameter | Value | Notes |

| This compound Red S Concentration | 2% (w/v) | Dissolve 2 grams of ARS powder in 100 mL of distilled water.[3][5] |

| pH of Staining Solution | 4.1 - 4.3 | This is a critical parameter for specific staining. Adjust with 0.1% or 10% ammonium hydroxide.[3][5][11] |

| Fixative | 4% Paraformaldehyde or 10% Neutral Buffered Formalin | Fixation is essential to preserve the cellular and extracellular structures.[5][12] |

| Staining Incubation Time | 20 - 45 minutes | The optimal time can vary depending on the sample type and degree of mineralization.[5][13] |

| Washing Solution | Distilled water or PBS | Thorough washing is necessary to remove unbound dye and reduce background staining.[5] |

| Quantification Wavelength | ~405 nm | For quantitative analysis after dye extraction.[1][2] |

Experimental Protocols

Below are detailed methodologies for performing this compound Red S staining on both cell cultures and tissue sections.

Protocol 1: this compound Red S Staining of Cultured Cells (e.g., Osteoblasts, MSCs)

This protocol is widely used to assess in vitro osteogenesis.[1][5]

Materials:

-

This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Distilled water

Procedure:

-

Cell Culture and Induction of Mineralization: Culture cells under conditions that promote osteogenic differentiation.

-

Washing: Carefully aspirate the culture medium and wash the cells twice with PBS.[5]

-

Fixation: Add 4% PFA to each well to cover the cell monolayer and incubate for 15-30 minutes at room temperature.[5][14]

-

Washing: Gently remove the fixative and wash the wells three times with distilled water.

-

Staining: Add the this compound Red S staining solution to each well, ensuring the entire surface is covered. Incubate for 20-45 minutes at room temperature in the dark.[5][13]

-

Washing: Aspirate the ARS solution and wash the wells four to five times with distilled water to remove any unbound dye.[2]

-

Visualization: The mineralized nodules will appear as a vibrant orange-red color and can be visualized under a bright-field microscope.[5]

Protocol 2: this compound Red S Staining of Paraffin-Embedded Tissue Sections

This protocol is suitable for histological analysis of calcium deposits in tissues.[3][11]

Materials:

-

This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Acetone

-

Acetone-Xylene (1:1)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[11]

-

Staining: Place slides in the this compound Red S staining solution for 30 seconds to 5 minutes. The staining progress can be monitored microscopically.[3][9]

-

Dehydration: Shake off excess dye, blot carefully, and then dehydrate rapidly in acetone, followed by an acetone-xylene mixture.[3][9]

-

Clearing and Mounting: Clear the sections in xylene and mount with a resinous medium.[11]

-

Visualization: Calcium deposits will be stained orange-red.[11]

Quantification of Mineralization

While qualitative assessment by microscopy is common, spectrophotometric quantification provides a more objective measure of mineralization.[2] This is achieved by extracting the bound this compound Red S and measuring its absorbance.

Protocol 3: Quantification of this compound Red S Staining

Materials:

-

10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC)[5]

-

10% Ammonium Hydroxide[1]

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Dye Extraction: After staining and washing, add 10% acetic acid to each well and incubate for 30 minutes with gentle shaking to dissolve the stain.[5]

-

Collection: Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.

-

Heat Incubation and Centrifugation: Heat the suspension at 85°C for 10 minutes, then cool on ice for 5 minutes. Centrifuge at 20,000 x g for 15 minutes.

-

Neutralization: Transfer the supernatant to a new tube and neutralize the acid with 10% ammonium hydroxide to bring the pH to between 4.1 and 4.5.[1][15]

-

Absorbance Measurement: Read the absorbance of the solution at 405 nm using a spectrophotometer. The absorbance is directly proportional to the amount of bound this compound Red S, and thus to the calcium content.[1][2]

Visualizing Workflows and Pathways

Osteogenic Differentiation and ARS Staining Workflow

The following diagram illustrates the typical workflow for inducing osteogenic differentiation in cell culture followed by this compound Red S staining and quantification.

Caption: Workflow for osteogenic differentiation and subsequent ARS analysis.

Core Mechanism of this compound Red S Staining

This diagram illustrates the fundamental principle of this compound Red S binding to calcium deposits.

Caption: The chelation of calcium by this compound Red S to form a colored precipitate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biofargo.com [biofargo.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 7. ON THE HISTORY AND MECHANISM OF this compound AND this compound RED S STAINS FOR CALCIUM | Semantic Scholar [semanticscholar.org]

- 8. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webpath.med.utah.edu [webpath.med.utah.edu]

- 10. youtube.com [youtube.com]

- 11. stainsfile.com [stainsfile.com]

- 12. This compound Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 13. ixcellsbiotech.com [ixcellsbiotech.com]

- 14. oricellbio.com [oricellbio.com]

- 15. 3hbiomedical.com [3hbiomedical.com]

solubility of alizarin in different organic solvents

An In-depth Technical Guide to the Solubility of Alizarin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (1,2-dihydroxyanthraquinone), a widely used organic compound in various scientific and industrial applications. Understanding the is crucial for its application in dyeing, pigment formulation, analytical chemistry, and biomedical research, including drug development where it is used as a staining agent for calcium deposits.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and the solvent, temperature, and pressure. For this compound, its two hydroxyl groups and the anthraquinone backbone play a significant role in its solubility characteristics. The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the larger aromatic structure contributes to its affinity for certain non-polar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~ 20 mg/mL[1] | Not Specified |

| Dimethylformamide (DMF) | (CH₃)₂NCH | ~ 20 mg/mL[1] | Not Specified |

| Ethanol | C₂H₅OH | Soluble[1], Moderately Soluble[2] | Not Specified |

| Methanol | CH₃OH | Soluble in hot methanol[3] | Not Specified |

| Acetone | CH₃COCH₃ | Soluble[3] | Not Specified |

| Chloroform | CHCl₃ | Soluble[4] | Not Specified |

| Benzene | C₆H₆ | Soluble[3] | Not Specified |

| Toluene | C₇H₈ | Soluble[2] | Not Specified |

| Pyridine | C₅H₅N | Soluble[2] | Not Specified |

| Acetic Acid | CH₃COOH | Soluble[2] | Not Specified |

| Hexane | C₆H₁₄ | Soluble[4] | Not Specified |

| Carbon Tetrachloride | CCl₄ | Slightly Soluble[4] | Not Specified |

| Ether | (C₂H₅)₂O | Soluble in hot ether[3] | 25 |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is fundamental. Two common and reliable methods for determining the solubility of a solid compound like this compound are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent by measuring the mass of the dissolved solid.

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature to reach equilibrium.

Materials:

-

This compound powder (high purity)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaking incubator or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in the thermostatic shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Filter the withdrawn sample immediately using a syringe filter compatible with the solvent to remove any undissolved particles.

-

Solvent Evaporation and Weighing: Transfer a precisely measured volume or mass of the clear filtrate into a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Mass Determination: Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance. The difference between the final mass and the initial mass of the dish gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

UV-Vis Spectrophotometry Method

This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). It is particularly useful for colored compounds like this compound.

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV-Visible spectrophotometry.

Materials:

-

This compound powder (high purity)

-

Selected organic solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaking incubator or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound and allow it to equilibrate.

-

Sample Withdrawal and Filtration: Follow step 3 from the Gravimetric Method to obtain a clear, saturated filtrate.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Measurement:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted this compound solution.

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is critical for various applications. The following workflow, represented as a Graphviz diagram, outlines a systematic approach to solvent selection based on solubility requirements.

Caption: A workflow for selecting a suitable organic solvent for this compound.

This guide provides foundational knowledge and practical methodologies for assessing the solubility of this compound in organic solvents. For specific research and development purposes, it is recommended to perform experimental verification of solubility under the precise conditions of your application.

References

A Technical Guide to the Spectroscopic Analysis of Alizarin and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze alizarin and its structurally related analogues, such as purpurin, this compound red S, and quinthis compound. These hydroxyanthraquinone compounds are not only historically significant as pigments but are also of great interest in modern research for their potential applications in fields ranging from cell imaging and pH sensing to drug development.[1][2][3] Accurate characterization through spectroscopic methods is paramount for understanding their structure-activity relationships, purity, and behavior in various chemical and biological environments.

This document details the principles of key spectroscopic methods, presents quantitative data in comparative tables, and provides standardized experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying hydroxyanthraquinones, as their extensive conjugated systems of aromatic rings and carbonyl groups give rise to characteristic electronic transitions (π → π* and n → π*).[4] The resulting absorption spectra are highly sensitive to the molecular structure, substitution patterns, solvent, and pH, making UV-Vis an invaluable tool for both qualitative and quantitative analysis.[4][5]

Quantitative UV-Vis Data

The absorption maxima (λmax) for this compound and its key analogues vary significantly with environmental conditions. The color of their solutions is a direct result of absorption in the visible range.[4] For example, this compound has an absorption maximum at 430 nm, while purpurin's maximum is around 510 nm.[6] The tables below summarize the reported λmax values in various solvents and pH conditions.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound and Analogues

| Compound | Solvent/Medium | pH | λmax (nm) | Reference(s) |

|---|---|---|---|---|

| This compound | Heptane | - | 405, 424, 450 (shoulder), 474 (shoulder) | [7][8] |

| DMSO | - | Broad peak, no clear vibrational structure | [7][8] | |

| Water | 3.4 | 433 | [5] | |

| Water | 6.5 | 519 | [5] | |

| Purpurin | Phosphate Buffer | Basic | 510 | [4][6] |

| Phosphate Buffer | Acidic | Blue-shifted from basic | [4][6] | |

| Water–Dioxane | Acidic | 455, 480, 510 | [4][9] | |

| DMSO | - | 458, 486, 520, 600 (weak) | [4] | |

| Acetone-d6 | - | 482 (main), 456 (shoulder), 516 (shoulder) | [4] |

| Anthrachrysone | - | - | 228, 293, 333, 480 |[10] |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines a generalized procedure for obtaining the UV-Vis absorption spectrum of an anthraquinone compound.

-

Sample Preparation :

-

Prepare a stock solution of the analyte (e.g., 1 mM this compound) in a suitable solvent (e.g., DMSO, ethanol, or methanol).

-

For analysis, dilute the stock solution to a final concentration (e.g., 10-50 µM) using the desired solvent or buffer system (e.g., phosphate buffer for pH-dependent studies).[6] Ensure the final concentration results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrumentation and Measurement :

-

Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent or buffer blank and another with the sample solution.

-

Set the instrument to scan a wavelength range appropriate for anthraquinones, typically from 200 nm to 700 nm.

-

Perform a baseline correction using the blank cuvette.

-

Measure the absorbance spectrum of the sample. The resulting spectrum will show absorbance as a function of wavelength. Identify the λmax values.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, FTIR is particularly useful for confirming the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic carbon-carbon (C=C) groups, and for studying intermolecular interactions like hydrogen bonding.[12][13]

Quantitative FTIR Data

The key vibrational frequencies provide a molecular fingerprint for these compounds. For instance, the two carbonyl groups in neutral this compound are distinct due to asymmetry, with the 10-CO stretching band appearing at 1662 cm⁻¹ and the 9-CO band shifted to a lower frequency (1633 cm⁻¹) due to intramolecular hydrogen bonding.[12]

Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) of this compound and Analogues

| Functional Group | This compound | This compound Red S (in Ga(III) complex) | Reference(s) |

|---|---|---|---|

| -OH Stretch (Water/Phenolic) | ~3663 (sharp), ~3400 (broad) | - | [12][13] |

| Aromatic C-H Stretch | ~3094 | - | [13] |

| C=O Stretch (Free) | 1662 | - | [12] |

| C=O Stretch (H-bonded) | 1633 | - | [12] |

| C=C Aromatic Stretch | ~1585 | 1660.6 | [14][15] |

| New bands upon complexation | - | 1527.3, 1482.1, 796.2 |[15] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples directly.

-

Sample Preparation :

-

Place a small amount of the powdered sample directly onto the ATR crystal. No further preparation is typically needed.

-

Ensure firm and even contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation and Measurement :

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[15]

-

After measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms. For this compound and its analogues, ¹H NMR is used to identify protons on the aromatic rings and in hydroxyl groups, while ¹³C NMR identifies the carbon skeleton. Chemical shifts are highly sensitive to the electronic environment, substitution, and hydrogen bonding.[10][16]

Quantitative NMR Data

In the ¹H NMR spectrum of this compound, protons of the hydroxyl groups involved in intramolecular hydrogen bonds are significantly downfield-shifted (12.75-13 ppm) compared to those involved in intermolecular hydrogen bonds with the solvent (9.5-10.5 ppm).[17]

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Purpurin

| Compound | Proton Environment | Solvent | Chemical Shift (ppm) | Reference(s) |

|---|---|---|---|---|

| This compound | Aromatic C-H | Acetone-d6 | 7.0 - 8.5 | [17] |

| Intermolecular H-bonded -OH (at C2) | Acetone-d6 | 9.5 - 10.5 | [17] | |

| Intramolecular H-bonded -OH (at C1) | Acetone-d6 | 12.75 - 13.0 | [17] |

| Purpurin | Aromatic C-H & -OH | dmso-d6 | Multiple signals reported |[6] |

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Tetrahydroxyanthraquinone

| Compound | Carbon Environment | Solvent | Chemical Shift (ppm) | Reference(s) |

|---|

| Anthrachrysone | Aromatic & Carbonyl | Not specified | Multiple signals reported |[10] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, acetone-d6) in a standard 5 mm NMR tube.[17]

-

Ensure the sample is fully dissolved. A small amount of a reference standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

-

Instrumentation and Measurement :

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 'zg30').[17] Key parameters to set include:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and ambient ionization methods such as Direct Analysis in Real Time (DART-MS) are commonly used for the analysis of this compound and its analogues.[18][19]

Quantitative MS Data

MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the identity and structure of the analytes.

Table 5: Molecular Weights and Key m/z Values for this compound and Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Ion | Reference(s) |

|---|---|---|---|---|

| This compound | C₁₄H₈O₄ | 240.21 | [M-H]⁻ | [20] |

| Purpurin | C₁₄H₈O₅ | 256.22 | - | [21] |

| Quinthis compound | C₁₄H₈O₆ | 272.21 | [M-H]⁻ | [22][23] |

| This compound Red S | C₁₄H₇NaO₇S | 342.26 | [M-H]⁻ | - |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted for the analysis of hydroxyanthraquinones.[10]

-

Sample Preparation :

-

Prepare sample solutions in a suitable solvent (e.g., methanol/water mixture) at a concentration of ~1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

-

-

Instrumentation and Measurement :

-

Liquid Chromatography (LC) :

-

Mass Spectrometry (MS) :

-

Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for these phenolic compounds.[10]

-

Key Parameters:

-

Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). Tandem MS (MS/MS) can be used for structural fragmentation analysis.

-

-

Visualizations of Workflows and Chemical Processes

Diagrams created using Graphviz provide clear visual representations of experimental and logical flows.

References

- 1. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental and complexation effects on the structures and spectroscopic signatures of organic pigments relevant for cultural heritage: the case of this compound and this compound-Mg(II)/Al(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinthis compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stressing the differences in this compound and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00520D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijesd.org [ijesd.org]

- 12. dspace.uevora.pt [dspace.uevora.pt]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic and DFT Study of this compound Red S Complexes of Ga(III) in Semi-Aqueous Solution [mdpi.com]

- 16. Stressing the differences in this compound and purpurin dyes through UV-visible light absorption and 1H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. repository.si.edu [repository.si.edu]

- 19. Determination of 16 Hydroxyanthracene Derivatives in Food Supplements Using LC-MS/MS: Method Development and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound | SIELC Technologies [sielc.com]

- 21. Absorption [Purpurin] | AAT Bioquest [aatbio.com]

- 22. Quinthis compound | C14H8O6 | CID 5004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. ≥95% (HPLC), powder, plasmodium falciparum casein kinase 2α (PfCK2α) inhibitor | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Alizarin from Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of alizarin, a historically significant dyestuff, from anthraquinone. The document details the core chemical transformations, experimental protocols, and underlying reaction mechanisms. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound, or 1,2-dihydroxyanthraquinone, is a vibrant red dye originally extracted from the roots of the madder plant (Rubia tinctorum). Its synthesis in the 19th century marked a pivotal moment in the chemical industry, effectively replacing the natural source with a more economical and consistent manufacturing process. The primary synthetic route, which remains relevant today, involves the sulfonation of anthraquinone followed by an alkali fusion. This guide will elaborate on this two-step synthesis, providing the technical details necessary for its replication and understanding in a laboratory or industrial setting.

Overall Reaction Pathway

The synthesis of this compound from anthraquinone is a two-step process:

-

Sulfonation: Anthraquinone is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the 2-position, yielding anthraquinone-2-sulfonic acid.

-

Alkali Fusion: The resulting anthraquinone-2-sulfonic acid (usually as its sodium salt) is fused with a strong base, typically sodium hydroxide, in the presence of an oxidizing agent to replace the sulfonate group with a hydroxyl group and introduce a second hydroxyl group, forming this compound.

The Discovery and Synthesis of Alizarin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal first synthesis of alizarin, a historically significant red dye. We will detail the initial isolation from its natural source, the madder root, and the groundbreaking chemical synthesis that revolutionized the dye industry. This document presents quantitative data in structured tables, provides detailed experimental methodologies for key processes, and utilizes visualizations to illustrate complex chemical pathways and workflows.

Discovery and Isolation from Rubia tinctorum

This compound is a naturally occurring red pigment found in the roots of the madder plant, Rubia tinctorum. For centuries, madder root was the primary source of red dye for textiles. The key colorant, however, was not isolated and identified until the 19th century.

In 1826, the French chemist Pierre-Jean Robiquet successfully isolated two distinct colorants from madder root: the vibrant and lightfast this compound, and the more fugitive purpurin.[1][2] this compound exists in the plant root primarily as its glycoside, ruberythric acid.[3][4] The extraction and isolation of this compound, therefore, requires the hydrolysis of this glycoside to yield the aglycone, this compound (1,2-dihydroxyanthraquinone).

Experimental Protocol: Extraction and Hydrolysis of this compound from Madder Root

Several methods have been developed for the extraction of this compound from madder root. The following protocol is a composite of traditional and laboratory techniques.

Objective: To extract and hydrolyze ruberythric acid from dried madder root to yield this compound.

Materials:

-

Dried and ground madder root (Rubia tinctorum)

-

Deionized water

-

Methanol (optional, for higher yield extraction)

-

Dilute sulfuric acid (optional, for acid hydrolysis)

-

Beakers and flasks

-

Heating mantle or water bath

-

Stirring apparatus

-

Filtration system (e.g., Büchner funnel and flask)

-

pH meter or litmus paper

Procedure:

-

Preparation of Madder Root: The roots of Rubia tinctorum are harvested, dried, and finely ground to increase the surface area for extraction.

-

Extraction and Hydrolysis:

-

Aqueous Extraction (Simmering): Suspend the ground madder root powder in hard water (a 1:20 w/w solid to liquid ratio can be used).[3] Heat the suspension to 60-70°C and maintain for at least 30-45 minutes with constant stirring.[1][3] This process both extracts the water-soluble ruberythric acid and facilitates its hydrolysis to this compound through the action of endogenous enzymes. For a non-heated approach, the root powder can be soaked in hard water for 4-7 days at room temperature.[1]

-

Solvent Extraction: For a higher yield, methanol can be used as the extraction solvent at room temperature (25°C).[5][6] This method is effective at extracting both free this compound and its glycosidic forms.[5][6] A liquid-to-solid ratio of 40-100 L/kg can be employed.[5][6]

-

-

Filtration: After the extraction period, the solid plant material is separated from the liquid extract by filtration.

-

Purification (Laking): The crude extract, which is a solution of this compound, can be further purified by creating a "lake." This involves the addition of alum (aluminum potassium sulfate) and an alkali to the extract, which precipitates the this compound as an insoluble aluminum-alizarin complex. This solid pigment can then be collected.[7]

Quantitative Data: this compound Content and Extraction Yield

The concentration of this compound and the efficiency of its extraction can vary significantly depending on the cultivar of Rubia tinctorum, the age of the plant, and the extraction methodology employed.

| Parameter | Value | Source of Data |

| This compound Content in Dried Root | 6.1 - 11.8 mg/g | [4] |

| Extraction Yield (Methanol) | 2.9 ± 0.1 g/kg | [5][6] |

| Increase in this compound with Age | From 6.7 mg/g (2 years) to 8.7 mg/g (3 years) | [4] |

Workflow for Natural this compound Extraction

Caption: Workflow for the extraction of this compound from madder root.

The First Chemical Synthesis of this compound

The mid-19th century saw significant advances in organic chemistry, leading to the first synthetic dyes. The synthesis of this compound in 1868 by German chemists Carl Graebe and Carl Liebermann, working for BASF, was a monumental achievement.[8][9] They filed their patent just one day before the English chemist William Henry Perkin, who had independently developed the same synthesis.[1] This discovery effectively rendered the cultivation of madder obsolete, as synthetic this compound was far more economical to produce.[2]

Graebe and Liebermann's initial synthesis started from anthracene, a component of coal tar. Their work demonstrated that this compound was an anthracene derivative.

Graebe and Liebermann's Synthesis from Anthracene (via Bromination)

This early synthesis, while historically important, was expensive due to the use of bromine.

Objective: To synthesize this compound from anthraquinone through a bromination pathway.

Materials:

-

Anthraquinone

-

Bromine

-

Potassium hydroxide (KOH)

-

Sealed reaction vessel

-

Heating apparatus

-

Strong acid (for final treatment)

Procedure:

-

Bromination of Anthraquinone: Anthraquinone is heated with bromine in a sealed tube at 100°C. This reaction yields 1,2-dibromoanthraquinone.[2]

-

Hydroxylation: The resulting 1,2-dibromoanthraquinone is then heated with potassium hydroxide (KOH) at 170°C. This step substitutes the two bromine atoms with hydroxyl (-OH) groups.[2]

-

Acidification: The reaction mixture is treated with a strong acid to yield this compound (1,2-dihydroxyanthraquinone).[2]

Caption: Graebe and Liebermann's bromination pathway for this compound synthesis.

Improved Synthesis via Sulfonation of Anthraquinone

A more efficient and commercially viable method for this compound synthesis was developed shortly after the initial discovery. This process avoids the use of expensive bromine and instead utilizes sulfonation.

Objective: To synthesize this compound from anthraquinone via a sulfonation pathway.

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (oleum)

-

Sodium hydroxide (NaOH)

-

Potassium chlorate (KClO₃) or another oxidizing agent

-

High-pressure reactor

Procedure:

-

Sulfonation: Anthraquinone is heated with fuming sulfuric acid at a high temperature (approximately 180°C). This reaction produces anthraquinone-2-sulfonic acid.[1][8]

-

Formation of Sodium Salt: The anthraquinone-2-sulfonic acid is then reacted with sodium hydroxide to form its sodium salt.[1]

-

Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is heated under pressure with a mixture of sodium hydroxide and an oxidizing agent, such as potassium chlorate, at around 200°C.[1] This fusion reaction introduces the hydroxyl groups onto the anthraquinone structure.

-

Acidification: The resulting sodium salt of this compound is treated with sulfuric acid to produce the final product, this compound red.[1]

Caption: Commercially viable sulfonation pathway for this compound synthesis.

Quantitative Data: Synthesis Parameters

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.

| Synthesis Route | Key Reagents | Temperature | Pressure |

| Bromination | Anthraquinone, Br₂, KOH | 100°C (Bromination), 170°C (Hydroxylation) | Sealed Tube |

| Sulfonation | Anthraquinone, Fuming H₂SO₄, NaOH, KClO₃ | ~180°C (Sulfonation), ~200°C (Fusion) | Required for Fusion |

| Catechol Condensation | Catechol, Phthalic Anhydride, H₂SO₄ or AlCl₃ | ~70°C | Atmospheric |

Conclusion

The journey of this compound from a natural dye extracted through laborious processes to a readily available synthetic chemical marks a pivotal moment in the history of industrial chemistry. The work of Robiquet in identifying the active compound, and of Graebe, Liebermann, and Perkin in its synthesis, not only created a new economic landscape for the dye industry but also showcased the power of organic chemistry to replicate and improve upon nature's molecules. The detailed protocols and pathways outlined in this guide provide a technical foundation for understanding these historic and fundamental chemical transformations.

References

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. EP2924076A1 - Method for preparing a purified madder root extract - Google Patents [patents.google.com]

- 4. research.wur.nl [research.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. This compound Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]

- 9. Carl Graebe | Organic Chemist, Inorganic Chemist & Dye Maker | Britannica [britannica.com]

Alizarin as a Natural Dye in Historical Textiles: A Technical Guide

Abstract

Alizarin, a vibrant red dye derived from the roots of the madder plant (Rubia tinctorum), has been a cornerstone of textile dyeing for millennia. Its brilliant and lasting color, particularly the coveted "Turkey Red," made it one of the most important natural dyes in history until the synthesis of its artificial counterpart in 1869. This technical guide provides an in-depth exploration of this compound's role in historical textiles, focusing on its chemical properties, traditional extraction and application methods, the critical role of mordants in color development and fastness, and the underlying chemical mechanisms of dye-fiber interaction. This document consolidates quantitative data on colorimetric properties and lightfastness, presents detailed experimental protocols for historical dyeing processes, and visualizes key pathways and workflows using the DOT language for Graphviz.

Introduction

This compound is an organic compound, 1,2-dihydroxyanthraquinone, with the chemical formula C₁₄H₈O₄.[1][2] Historically, it was extracted from the roots of madder plants, a practice dating back to ancient Egypt and Asia.[1][3] The significance of this compound lies in its ability to produce a range of brilliant and relatively fast colors on various natural fibers, most notably cotton and wool.[3][4] This is achieved through a process known as mordant dyeing, where metal salts are used to form a coordination complex with the dye molecule, which then binds to the textile fiber.[5] The choice of mordant dramatically influences the final color, with aluminum salts yielding reds, iron salts producing violets, and chromium resulting in brownish-red hues.[3]

The historical importance of this compound is exemplified by the complex and highly sought-after "Turkey Red" dyeing process, which produced an exceptionally vibrant and lightfast red on cotton.[4] The synthesis of this compound from coal tar derivatives in 1868 by German chemists Carl Graebe and Carl Liebermann was a landmark event in the history of chemistry and the textile industry, marking the beginning of the decline of natural dyes in favor of synthetic alternatives.[1][6]

This guide aims to provide a comprehensive technical overview of this compound as a natural dye for a scientific audience, detailing its chemical characteristics, historical application methods, and the scientific principles governing its use.

Chemical and Physical Properties of this compound

This compound is an orange-red crystalline powder with a melting point of approximately 289°C.[1] It is sparingly soluble in water but soluble in organic solvents like hexane and chloroform.[1] The key to this compound's dyeing properties lies in its molecular structure, which features hydroxyl and ketone groups that can form chelate rings with metal ions.[7]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈O₄ | [1][2] |

| Molar Mass | 240.21 g/mol | |

| Melting Point | 289.5 °C | [1] |

| Appearance | Orange-red crystals or powder | [1] |

| Solubility in Water | Slightly to sparingly soluble | [1] |

Quantitative Data on this compound-Dyed Textiles

The color and fastness of this compound-dyed textiles are highly dependent on the type of fiber, the mordant used, and the dyeing process. The following tables summarize available quantitative data on these properties.

Colorimetric Data (CIELAB Lab*)

The CIELAB color space is used to quantify the color of dyed textiles, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

| Fiber | Mordant | L | a | b* | Reference |

| Wool | Alum (Aluminum Potassium Sulfate) | - | - | - | |

| Wool | Iron (Ferrous Sulfate) | 19.44 | - | - | [8] |

| Wool (with Acetic Acid) | - | 27.19 | 26.96 | 5.50 | [8] |

| Cotton | Alum (Aluminum Potassium Sulfate) | - | - | - | |

| Cotton | Iron (Ferrous Sulfate) | - | - | - |

Color Strength (K/S Values)

The K/S value, calculated from the reflectance of the dyed fabric using the Kubelka-Munk equation, is a measure of the color strength or dye uptake.

| Fiber | Mordant | K/S Value | Reference |

| Wool | Iron (Ferrous Sulfate) with Acetic Acid | 11.63 | [8] |

| Wool | - (Control) | 3.78 | [8] |

| Wool (with Acetic Acid) | - | 7.57 | [8] |

| Cotton/Wool Blend | Alum | 38.1% improvement over unmordanted | [9] |

| Cotton/Wool Blend | Tartaric Acid | 40% improvement over unmordanted | [9] |

Lightfastness Ratings

Lightfastness is a measure of a colorant's resistance to fading when exposed to light. It is often rated on the Blue Wool Scale (1-8, where 8 is the most fast) or the ASTM (American Society for Testing and Materials) scale (I-V, where I is excellent).

| Dye/Pigment | Fiber | Mordant | Lightfastness Rating | Reference |

| This compound Crimson (PR83 Pigment) | - | - | ASTM III or IV (Fair to Poor) | [10] |

| Natural Madder | Wool | Alum/Iron | Good (5 on a 1-5 scale) | [3] |

| Natural Madder | Cotton | - | Poor to Moderate | [11] |

Experimental Protocols

The following protocols are reconstructions of historical and laboratory methods for dyeing with this compound from madder root.

Extraction of this compound from Madder Root

This protocol describes a basic aqueous extraction method.

Materials:

-

Dried and ground madder root (Rubia tinctorum)

-

Distilled or soft water

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Beakers or dye pot (stainless steel or enamel)

-

Fine mesh bag or cheesecloth

-

pH meter or pH strips

-

White vinegar (optional, for pH adjustment)

-

Calcium carbonate (optional, for color modification)

Procedure:

-

Preparation: Weigh the desired amount of madder root powder. A common starting ratio is 100% weight of fiber (WOF).

-

Soaking (Optional but Recommended): Soak the madder root powder in cold water for several hours or overnight. This helps to soften the root and improve dye extraction.

-

Extraction:

-

Transfer the soaked madder root (and the soaking water) to a dye pot. If you wish to avoid particles in the dye bath, enclose the powder in a fine mesh bag.

-

Add sufficient water to allow for good circulation.

-

Adjust the pH of the bath to slightly acidic (pH 5-6) with white vinegar for brighter reds.

-

Slowly heat the mixture to 60-70°C. Crucially, do not boil , as temperatures above 80°C can cause the color to become brown and muddy.

-

Maintain this temperature for 60-90 minutes, stirring occasionally.

-

-

Straining:

-

Allow the dye bath to cool.

-

Carefully strain the liquid through cheesecloth or a fine sieve to remove the solid root particles. The resulting liquid is the dye bath.

-

-

Color Modification (Optional): To achieve deeper, more purplish-reds, a small amount of calcium carbonate (chalk) can be added to the dye bath to make it slightly alkaline.

Mordanting of Textile Fibers

Mordanting is a crucial pre-treatment step to ensure the dye binds effectively to the fibers. The following are protocols for wool (a protein fiber) and cotton (a cellulose fiber).

Materials:

-

Scoured wool yarn or fabric

-

Aluminum potassium sulfate (alum)

-

Cream of tartar (optional, helps to brighten colors and soften the wool)

-

Mordanting pot (stainless steel or enamel)

-

Weighing scale

-

Protective gloves and eyewear

Procedure:

-

Preparation: Weigh the dry wool. Calculate the amount of alum (typically 10-15% WOF) and cream of tartar (optional, 5-7% WOF).

-

Dissolving the Mordant: In a small container, dissolve the alum and cream of tartar in hot water.

-

Mordant Bath: Fill the mordanting pot with enough cool water to allow the wool to move freely. Add the dissolved mordant solution and stir well.

-

Mordanting:

-

Thoroughly wet the scoured wool in plain water before adding it to the mordant bath.

-

Submerge the wet wool in the mordant bath.

-

Slowly heat the bath to 80-85°C.

-

Maintain this temperature for 60 minutes, gently agitating the wool periodically to ensure even mordanting.

-

Allow the bath to cool completely before removing the wool.

-

-

Rinsing: Gently rinse the mordanted wool in lukewarm water to remove any excess alum. The wool is now ready for dyeing.

Cellulose fibers like cotton require a tannin treatment before mordanting with alum to improve dye uptake.

Materials:

-

Scoured cotton fabric or yarn

-

Tannin source (e.g., tannic acid, myrobalan, or gall nuts)

-

Aluminum potassium sulfate (alum)

-

Sodium carbonate (soda ash)

-

Mordanting pots (stainless steel or enamel)

-

Weighing scale

-

Protective gloves and eyewear

Procedure:

-

Tannin Treatment:

-

Weigh the dry cotton. Calculate the amount of tannin (e.g., 5-10% WOF for tannic acid).

-

Dissolve the tannin in hot water and add it to a pot with enough water for the cotton to move freely.

-

Add the wet, scoured cotton and simmer for 60 minutes.

-

Allow the cotton to cool in the tannin bath.

-

-

Alum Mordanting:

-

Prepare an alum bath as described for wool (10-15% WOF).

-

Transfer the tannin-treated cotton (without rinsing) to the alum bath.

-

Simmer for 60 minutes.

-

Allow to cool in the bath.

-

-

Fixing (Optional but Recommended): Prepare a weak alkaline bath with sodium carbonate (soda ash) to fix the mordant. Briefly pass the mordanted cotton through this bath.

-

Rinsing: Rinse the cotton thoroughly in water. It is now ready for dyeing.

Dyeing with this compound

Materials:

-

Prepared this compound dye bath

-

Mordanted and wetted textile fibers

-

Dye pot (stainless steel or enamel)

-

Thermometer

Procedure:

-

Dye Bath Preparation: Gently heat the this compound dye bath to around 40°C.

-

Dyeing:

-

Introduce the wet, mordanted fibers into the dye bath.

-

Slowly raise the temperature to 60-70°C. Avoid boiling.

-

Maintain this temperature for at least 60 minutes, or longer for deeper shades, gently stirring the fibers to ensure even dyeing.

-

-

Cooling: Allow the fibers to cool completely in the dye bath. For deeper colors, the fibers can be left to steep overnight.

-

Rinsing and Finishing:

-

Remove the dyed fibers from the bath and gently squeeze out the excess dye liquor.

-

Rinse the fibers in lukewarm water until the water runs clear.

-

Wash gently with a pH-neutral soap.

-

Rinse again and hang to dry away from direct sunlight.

-

Historical "Turkey Red" Process (Simplified Overview)